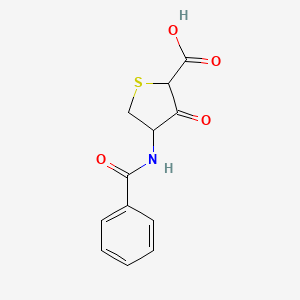

5-amino-3-phenyl-1H-pyrazole-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "5-Amino-3-phenyl-1H-pyrazole-1-carboximidamide," often involves multicomponent reactions (MCRs) that allow for the efficient construction of complex molecules from simpler precursors. MCRs are favored in pharmaceutical and medicinal chemistry due to their pot, atom, and step economy (PASE) synthesis benefits (Becerra, Diana; Abonía, R.; Castillo, J., 2022).

Molecular Structure Analysis

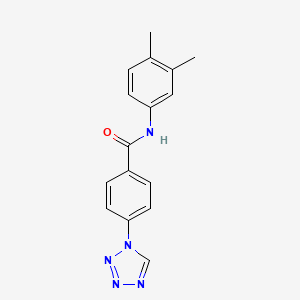

The molecular structure of pyrazole derivatives, including "5-Amino-3-phenyl-1H-pyrazole-1-carboximidamide," features a 5-membered ring with notable nitrogen incorporation at specific positions. This structural attribute is crucial for its interaction with biological targets, imparting a range of medicinal properties.

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, leveraging their nitrogen atoms for nucleophilic attacks and their ability to form hydrogen bonds. Their reactivity is significantly influenced by substitutions on the pyrazole ring, enabling the synthesis of a wide range of bioactive molecules. The unique reactivity of such compounds offers mild reaction conditions for generating versatile cyanomethylene dyes from a broad spectrum of precursors, including amines and α-aminocarboxylic acids (Gomaa, M. A.; Ali, H., 2020).

Scientific Research Applications

Antimicrobial Activity

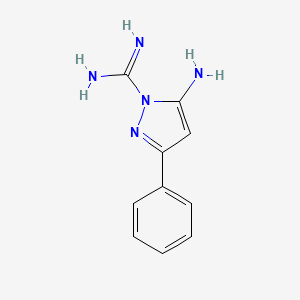

- Synthesis of Pyrazolopyrimidines for Antimicrobial Use: A study synthesized novel pyrazolopyrimidines based on 5-aminopyrazoles and evaluated their antimicrobial activity. These compounds showed significant activity against bacterial and fungal strains, with some exhibiting potent inhibition of RNA polymerase, suggesting potential as antimicrobial agents (Abdallah & Elgemeie, 2022).

Corrosion Inhibition

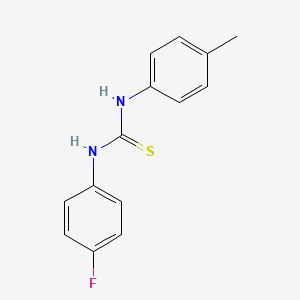

- Corrosion Inhibition Properties: Research indicated that derivatives of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile are effective corrosion inhibitors for steel surfaces in acidic environments. These compounds' surface properties were explored, showing potential for applications in material science and engineering (Hameed et al., 2020).

Antitumor Activities

- Pyrazolopyrimidines and Schiff Bases for Antitumor Activities: A study focused on the synthesis of pyrazolopyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. These compounds were tested for in vitro antitumor activities against various human cancer cell lines, indicating potential applications in cancer research and therapy (Hafez et al., 2013).

Cytotoxicity Studies

- Cytotoxicity of Pyrazolopyrimidine Derivatives: Research on 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings are significant for developing new anticancer drugs (Hassan et al., 2014).

Environmental Applications

- Chromium(III) Ion Detection in Biological and Environmental Samples: A study utilized 5-amino-1-phenyl-1H-pyrazole-4-carboxamide to develop a Cr3+ ion-selective electrode. This sensor showed excellent selectivity and sensitivity for Cr3+ ions, highlighting its application in environmental monitoring and analysis (Zamani et al., 2009).

Safety and Hazards

Future Directions

Pyrazoles have shown significant potential for various applications and have yielded promising outcomes. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The development of novel pyrazoles and the exploration of their diverse applications, especially in the field of pharmaceutics and medicinal chemistry, are areas of ongoing research .

properties

IUPAC Name |

5-amino-3-phenylpyrazole-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-6-8(14-15(9)10(12)13)7-4-2-1-3-5-7/h1-6H,11H2,(H3,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAKTUNXMXCLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)

![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)